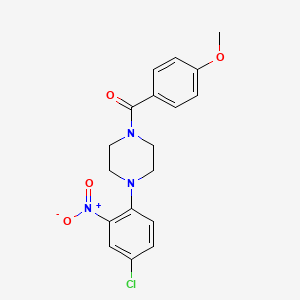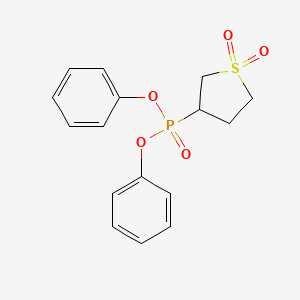![molecular formula C18H20ClN3OS B3928668 3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide CAS No. 6405-13-6](/img/structure/B3928668.png)
3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide
Overview
Description
3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. Also known as C646, this compound has been studied for its ability to inhibit histone acetyltransferases (HATs), which are enzymes that play a role in gene expression.
Mechanism of Action
C646 acts as a competitive inhibitor of 3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide by binding to the active site of the enzyme. This prevents the enzyme from adding acetyl groups to histones, which can lead to the inhibition of gene expression. C646 has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF), which is a member of the HAT family that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
C646 has been shown to have a variety of biochemical and physiological effects. In cancer cells, C646 can induce cell cycle arrest and apoptosis by inhibiting the activity of this compound. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, C646 has been studied for its potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which could have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using C646 in lab experiments is that it is a highly selective inhibitor of 3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide. This allows researchers to study the specific role of this compound in gene expression and disease progression. However, one limitation of using C646 is that it can be cytotoxic at high concentrations. This can make it difficult to study the long-term effects of C646 treatment in vitro and in vivo.
Future Directions
There are several future directions for the study of C646. One area of research is the development of more potent and selective HAT inhibitors that can be used in cancer treatment. Another area of research is the investigation of the potential anti-inflammatory properties of C646 and its derivatives. Additionally, the use of C646 in combination with other cancer therapies is an area of active research. Finally, the study of the long-term effects of C646 treatment in vivo is an important direction for future research.
Scientific Research Applications
C646 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of 3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide. This compound are enzymes that add acetyl groups to histones, which can activate gene expression and promote cancer cell growth. By inhibiting this compound, C646 can prevent the activation of genes that are involved in cancer cell growth and proliferation.
properties
IUPAC Name |
3-chloro-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-3-22(4-2)16-10-8-15(9-11-16)20-18(24)21-17(23)13-6-5-7-14(19)12-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKDDZKNFFNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387615 | |
| Record name | STK071380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6405-13-6 | |
| Record name | STK071380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3928593.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3928603.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3928617.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3928624.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)



![N-(2-methoxy-5-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3928687.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)
